

NVP-BSK805: A Potent and Selective JAK2 Inhibitor for Myeloproliferative Neoplasms

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Compound of Interest

Compound Name: NVP-BSK805

Cat. No.: B15610065

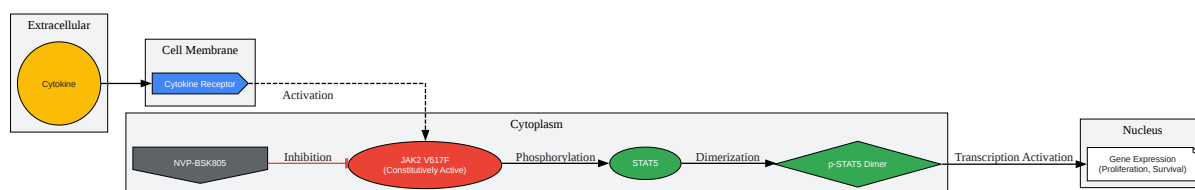
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An In-depth Technical Guide for Researchers and Drug Development Professionals

Myeloproliferative neoplasms (MPNs) are a group of chronic hematological malignancies characterized by the overproduction of one or more types of blood cells. A key driver in many MPNs is the constitutive activation of the Janus kinase 2 (JAK2) protein, most commonly due to the V617F mutation.[1] This has made JAK2 a prime therapeutic target. **NVP-BSK805** is a potent, ATP-competitive inhibitor of JAK2, demonstrating significant preclinical efficacy in models of MPNs.[1][2] This technical guide provides a comprehensive overview of **NVP-BSK805**, focusing on its mechanism of action, preclinical data, and the experimental methodologies used in its evaluation.

Mechanism of Action and Signaling Pathway

NVP-BSK805 is a substituted quinoxaline that acts as an ATP-competitive inhibitor of JAK2.[1] It exhibits high selectivity for JAK2 over other members of the JAK family.[1][3] The primary mechanism of action of **NVP-BSK805** in MPNs is the inhibition of the constitutively active JAK2 V617F mutant kinase.[1] This, in turn, blocks the downstream signaling cascade, most notably the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5).[1][3] The inhibition of p-STAT5 leads to the suppression of cell proliferation and the induction of apoptosis in JAK2 V617F-bearing cells.[1][4]



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NVP-BSK805 inhibits the constitutively active JAK2 V617F, blocking STAT5 phosphorylation.

Quantitative Data Presentation

The preclinical activity of **NVP-BSK805** has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations.

Table 1: In Vitro Kinase Inhibitory Activity of **NVP-BSK805**

| Kinase Target | IC50 (nM) | Reference(s) |
|----------------------------|-------------|---|
| JAK2 JH1 | 0.48 | [2] [5] |
| Full-length JAK2 V617F | 0.56 ± 0.04 | [2] |
| Full-length wild-type JAK2 | 0.58 ± 0.03 | [2] |
| TYK2 JH1 | 10.76 | [2] [5] |
| JAK3 JH1 | 18.68 | [2] [5] |
| JAK1 JH1 | 31.63 | [2] [5] |

Table 2: In Vitro Anti-proliferative Activity (GI50) of **NVP-BSK805** in MPN-related Cell Lines

| Cell Line | JAK2 Mutation | GI50 (μM) | Reference(s) |
|-----------|---------------|-------------|--------------|
| CHRF288 | T875N | 0.22 ± 0.04 | [6] |
| UKE-1 | V617F | 0.35 ± 0.03 | [6] |
| SET-2 | V617F | 0.37 ± 0.05 | [6] |
| HEL | V617F | 1.8 ± 0.17 | [6] |
| MB-02 | V617F | <0.1 | [7] |
| MUTZ-8 | V617F | <0.1 | [7] |

In Vivo Efficacy

In vivo studies using mouse models of MPNs have demonstrated the therapeutic potential of **NVP-BSK805**. Oral administration of **NVP-BSK805** led to the suppression of leukemic cell spreading and a reduction in splenomegaly in a Ba/F3 JAK2 V617F cell-driven mouse model. [1] Furthermore, **NVP-BSK805** effectively suppressed polycythemia and extramedullary erythropoiesis induced by recombinant human erythropoietin in mice and rats.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of **NVP-BSK805**.

Kinase Inhibition Assay (General Protocol)

This assay determines the concentration of **NVP-BSK805** required to inhibit 50% of the JAK2 kinase activity (IC50).

- Reagents and Materials:
 - Recombinant human JAK2 (wild-type or V617F mutant)
 - ATP
 - Peptide substrate (e.g., a generic tyrosine kinase substrate)

- **NVP-BSK805** (serially diluted)
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
- 384-well plates
- Procedure:
 1. Add 5 µL of serially diluted **NVP-BSK805** to the wells of a 384-well plate.
 2. Add 10 µL of a mixture containing the JAK2 enzyme and the peptide substrate to each well.
 3. Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
 4. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
 5. Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol.
 6. Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (XTT-based)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

- Reagents and Materials:
 - MPN cell lines (e.g., HEL, SET-2)
 - Complete cell culture medium
 - **NVP-BSK805** (serially diluted)
 - XTT labeling reagent

- Electron-coupling reagent
- 96-well plates
- Procedure:
 1. Seed the MPN cells in a 96-well plate at a density of approximately 30,000 cells per well in 100 μ L of complete medium.[\[3\]](#)
 2. Incubate the plate for 24 hours to allow the cells to acclimate.
 3. Add 10 μ L of serially diluted **NVP-BSK805** to the appropriate wells. Include a vehicle control (e.g., DMSO).
 4. Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.[\[3\]](#)
 5. Add 50 μ L of the XTT labeling mixture (prepared according to the manufacturer's instructions) to each well.
 6. Incubate the plate for an additional 4 hours.
 7. Measure the absorbance of the wells at 450 nm using a microplate reader.
 8. Calculate the half-maximal growth inhibition (GI50) values.

Western Blotting for Phospho-STAT5

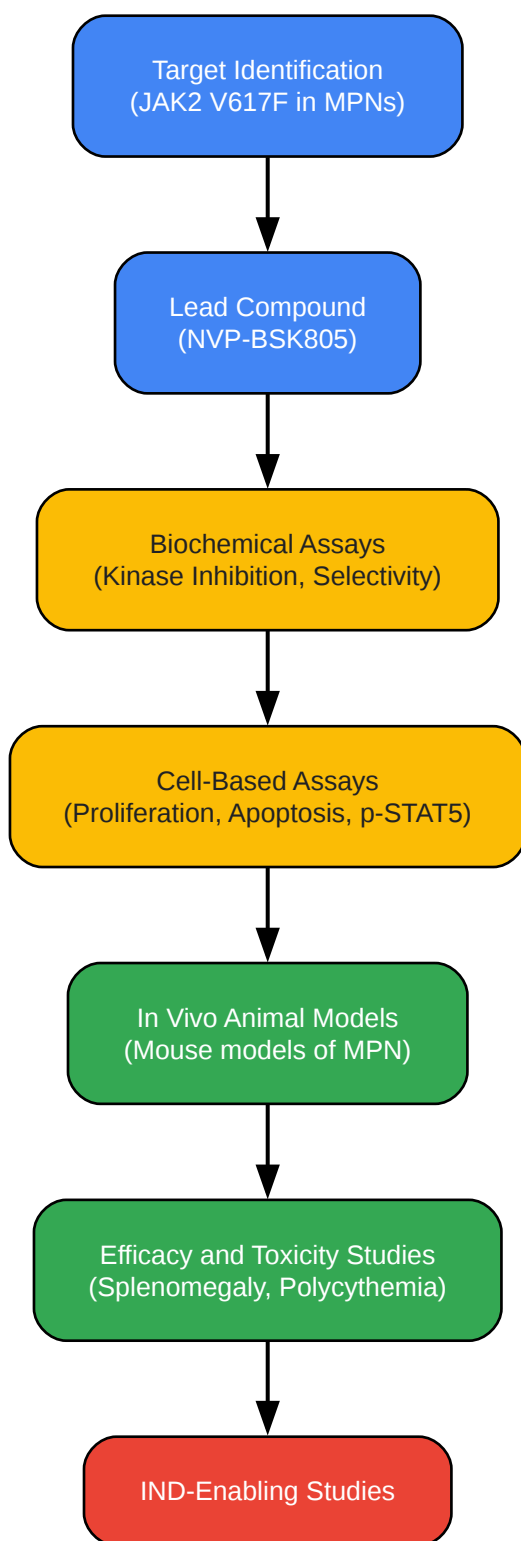
This technique is used to detect the levels of phosphorylated STAT5, a key downstream target of JAK2.

- Reagents and Materials:
 - MPN cell lines
 - **NVP-BSK805**
 - Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
 - Protein assay reagent (e.g., BCA assay)

- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (anti-p-STAT5, anti-total STAT5, anti-GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Procedure:
 1. Treat MPN cells with various concentrations of **NVP-BSK805** for a specified time (e.g., 30 minutes).[6]
 2. Lyse the cells in lysis buffer and determine the protein concentration.
 3. Separate equal amounts of protein from each sample by SDS-PAGE.
 4. Transfer the proteins to a PVDF membrane.
 5. Block the membrane with blocking buffer for 1 hour at room temperature.
 6. Incubate the membrane with the primary antibody against p-STAT5 overnight at 4°C.
 7. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 8. Detect the protein bands using a chemiluminescent substrate and an imaging system.
 9. Strip the membrane and re-probe for total STAT5 and a loading control (e.g., GAPDH) to ensure equal protein loading.

Preclinical Evaluation Workflow

The preclinical assessment of a JAK2 inhibitor like **NVP-BSK805** typically follows a structured workflow to establish its therapeutic potential.



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A typical preclinical workflow for evaluating a JAK2 inhibitor in MPNs.

Conclusion

NVP-BSK805 is a highly potent and selective JAK2 inhibitor that has demonstrated significant preclinical activity in models of myeloproliferative neoplasms. Its ability to effectively block the constitutively active JAK2 V617F kinase and its downstream signaling pathways, leading to reduced cell proliferation and induction of apoptosis, underscores its potential as a therapeutic agent for this group of hematological malignancies. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working in the field of MPN therapeutics.

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